Methyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoate
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Overview
Description
Methyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoate is an organic compound with a complex structure that includes a cyclohexene ring substituted with methyl groups and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoate typically involves the esterification of 3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, are crucial to achieving high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The cyclohexene ring structure may also interact with enzymes or receptors, influencing biological activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(2,6,6-trimethylcyclohex-2-en-1-ylidene)propanol
- 2,6,6-Trimethyl-1-cyclohexene-1-acetaldehyde
Uniqueness
Methyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoate is unique due to its specific ester functional group and the position of the double bond in the cyclohexene ring. This structural uniqueness imparts distinct chemical properties and reactivity compared to similar compounds.
Properties
CAS No. |
15356-72-6 |
---|---|
Molecular Formula |
C13H20O2 |
Molecular Weight |
208.30 g/mol |
IUPAC Name |
methyl 3-(2,6,6-trimethylcyclohexen-1-yl)prop-2-enoate |
InChI |
InChI=1S/C13H20O2/c1-10-6-5-9-13(2,3)11(10)7-8-12(14)15-4/h7-8H,5-6,9H2,1-4H3 |
InChI Key |
RJLVIISLNKAFCY-UHFFFAOYSA-N |
SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=O)OC |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=O)OC |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=O)OC |
Key on ui other cas no. |
15356-72-6 |
Origin of Product |
United States |
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